molecular formula C14H11Cl2N3O3 B12468493 N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide

N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide

Cat. No.: B12468493
M. Wt: 340.2 g/mol
InChI Key: BNRSGEFCHIZGLA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide is a chemical compound characterized by its unique structure, which includes dichlorophenyl, methylamino, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a dichlorophenyl precursor, followed by amination and subsequent acylation to introduce the benzamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups, leading to a diverse array of products.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new bioactive compounds.

    Medicine: Research into its potential therapeutic effects and mechanisms of action can contribute to drug discovery and development.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide include other nitrobenzamide derivatives and compounds with dichlorophenyl and methylamino groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(methylamino)-5-nitrobenzamide

InChI

InChI=1S/C14H11Cl2N3O3/c1-17-12-5-3-9(19(21)22)7-10(12)14(20)18-13-6-8(15)2-4-11(13)16/h2-7,17H,1H3,(H,18,20)

InChI Key

BNRSGEFCHIZGLA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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